molecular formula C9H11BrO3S2 B594705 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran CAS No. 1253790-83-8

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran

Cat. No.: B594705
CAS No.: 1253790-83-8
M. Wt: 311.208
InChI Key: VLYACEDELDRFPR-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H11BrO3S2 and a molecular weight of 311.22 g/mol . This compound features a tetrahydro-2H-pyran ring substituted with a 5-bromothiophen-2-ylsulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-ylsulfonyl chloride.

    Cyclization: The sulfonyl chloride is reacted with tetrahydro-2H-pyran in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of amine or thiol-substituted tetrahydro-2H-pyran derivatives.

Scientific Research Applications

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chlorothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
  • 4-(5-Fluorothiophen-2-ylsulfonyl)tetrahydro-2H-pyran
  • 4-(5-Methylthiophen-2-ylsulfonyl)tetrahydro-2H-pyran

Uniqueness

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and increases its overall reactivity in substitution reactions.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S2/c10-8-1-2-9(14-8)15(11,12)7-3-5-13-6-4-7/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYACEDELDRFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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